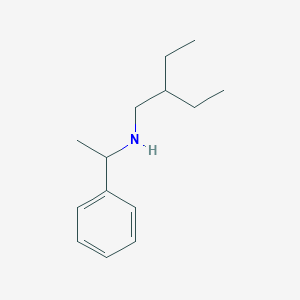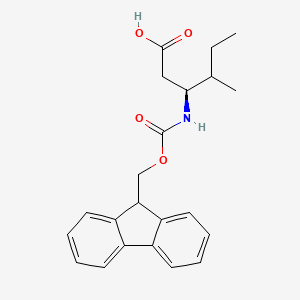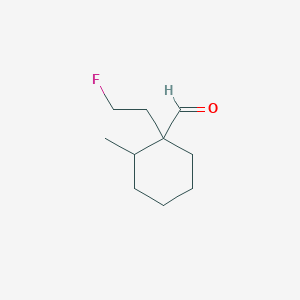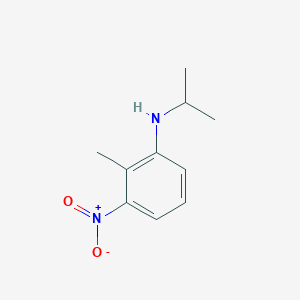
(2-Ethylbutyl)(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutyl)(1-phenylethyl)amine is an organic compound with the molecular formula C14H23N It is a secondary amine, characterized by the presence of an ethylbutyl group and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)(1-phenylethyl)amine can be achieved through several methods. One common approach involves the alkylation of primary amines. For instance, the reaction of 1-phenylethylamine with 2-ethylbutyl bromide in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethylbutyl or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines .
Scientific Research Applications
(2-Ethylbutyl)(1-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for pharmaceuticals, is ongoing.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Ethylbutyl)(1-phenylethyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to specific receptors, influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler analog with a phenyl group and an ethylamine moiety.
N-Methylphenethylamine: Similar structure but with a methyl group attached to the nitrogen atom.
N-Ethylphenethylamine: Contains an ethyl group instead of the ethylbutyl group.
Uniqueness
(2-Ethylbutyl)(1-phenylethyl)amine is unique due to the presence of both an ethylbutyl and a phenylethyl group, which confer distinct chemical and physical properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-ethyl-N-(1-phenylethyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-13(5-2)11-15-12(3)14-9-7-6-8-10-14/h6-10,12-13,15H,4-5,11H2,1-3H3 |
InChI Key |
ODFROAAFVGHWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13260318.png)
![2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile](/img/structure/B13260327.png)

![4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride](/img/structure/B13260339.png)

amine](/img/structure/B13260352.png)
![(Butan-2-yl)[1-(4-fluorophenyl)propyl]amine](/img/structure/B13260354.png)
![2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13260357.png)
amine](/img/structure/B13260364.png)
![[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13260365.png)
![[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13260367.png)

![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine](/img/structure/B13260383.png)
